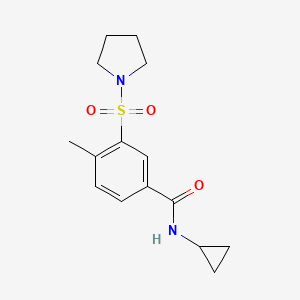

N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)21(19,20)17-8-2-3-9-17/h4-5,10,13H,2-3,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNYKQAMPONDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylamine to yield N-cyclopropyl-4-methylbenzamide.

Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be introduced by reacting the benzamide intermediate with pyrrolidine and a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a cyclopropyl group, a sulfonamide moiety, and a pyrrolidine ring, which are essential for its interaction with biological targets.

Molecular Formula : C13H18N2O2S

Molecular Weight : 270.36 g/mol

2.1. Cancer Therapy

One of the primary applications of this compound is in cancer treatment. Research indicates that compounds with similar structures have shown efficacy as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cancer cell metabolism. For instance, compounds targeting the enzyme NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway) have been linked to reduced tumor growth in preclinical models .

Table 1: Summary of Anti-Cancer Activity

| Compound | Target Enzyme | Mechanism | Model | Outcome |

|---|---|---|---|---|

| This compound | NAMPT | Inhibition of NAD+ synthesis | Xenograft models | Reduced tumor growth |

2.2. Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders due to its interaction with orexin receptors. Orexin peptides play a significant role in regulating arousal, wakefulness, and appetite. Agonists targeting orexin receptors have shown promise in addressing conditions such as narcolepsy and obesity .

Table 2: Orexin Receptor Agonist Activity

| Compound | Receptor Type | Effect | Study Model | Reference |

|---|---|---|---|---|

| This compound | Orexin type 2 receptor | Increased wakefulness | Rodent models |

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Cancer Treatment : A study demonstrated that NAMPT inhibitors led to significant tumor regression in patients with advanced solid tumors when combined with standard chemotherapy regimens.

- Sleep Disorders : Clinical trials involving orexin receptor agonists have shown improved sleep quality and reduced daytime sleepiness in patients with narcolepsy.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

AZD6703 (N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide)

- Structural Differences: AZD6703 replaces the pyrrolidinylsulfonyl group with a quinazolinone ring linked to a 4-methylpiperazine moiety at position 3 of the benzamide .

- Biological Activity: AZD6703 is a clinical-stage p38α MAP kinase inhibitor developed for inflammatory diseases. The quinazolinone group facilitates ATP-binding site interactions in kinases, contributing to its anti-inflammatory efficacy .

N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Hydrochloride

- Structural Differences: Shares the pyrrolidinylsulfonyl group but incorporates a dimethylaminoethyl-benzo[d]thiazolyl substituent on the amide nitrogen .

- Applications: Supplied globally for research purposes, though specific biological data are unavailable.

NDMC101 (Benzamide-linked Small Molecule)

AH0109 (Benzamide Derivative)

- Structural Differences : Exact substituents unspecified, but reported as an HIV-1 antiviral agent.

- Biological Activity : Targets viral replication mechanisms, underscoring the benzamide core’s utility in antiviral drug design .

Structural and Functional Analysis

Impact of Substituents

- Pyrrolidinylsulfonyl Group: Enhances solubility and hydrogen-bonding capacity compared to bulkier groups like quinazolinone. May favor interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) rather than kinases .

- Cyclopropyl Group : Improves metabolic stability by reducing oxidative metabolism, a feature shared with AZD6703 .

Therapeutic Potential

While AZD6703 is optimized for kinase inhibition, the target compound’s sulfonamide group may prioritize alternative targets, such as proteases or receptors. Further studies are needed to elucidate its specific mechanism.

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Biological Activity

N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of considerable interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

The compound is believed to exert its biological effects through the inhibition of specific molecular targets involved in various signaling pathways. For instance, it has been studied for its inhibitory effects on c-Abl kinase, which plays a crucial role in cell proliferation and survival. Inhibiting c-Abl can have therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where the activation of this kinase is detrimental to neuronal health .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly those associated with breast cancer. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting key proteins involved in tumor growth.

Case Study: Efficacy Against Breast Cancer

A study reported that compounds similar to this compound showed IC50 values comparable to established drugs like Olaparib, suggesting strong potential as an anticancer agent .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for treating conditions like Parkinson's disease .

Summary of Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonylation of a benzamide precursor. Key steps include:

- Sulfonylation : Reacting 3-sulfobenzoic acid derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide moiety.

- Amide Coupling : Using coupling agents like HBTU or EDCI with N-cyclopropylamine to attach the cyclopropyl group to the benzamide core .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH (6–8) and temperature (60–80°C) to improve yield (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify the benzamide core, cyclopropyl group (δ 0.5–1.2 ppm), and sulfonamide linkage (δ 3.1–3.5 ppm for pyrrolidine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 377.2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How do key functional groups (e.g., sulfonamide, cyclopropyl) influence the compound's physicochemical properties?

- Methodological Answer :

- Sulfonamide Group : Enhances hydrogen-bonding capacity and solubility in polar solvents (e.g., logP reduction by ~0.5 units). Stability under acidic conditions (pH 2–6) can be tested via accelerated degradation studies .

- Cyclopropyl Group : Increases metabolic stability by resisting cytochrome P450 oxidation. Confirm via in vitro microsomal assays (e.g., t₁/₂ > 60 min in human liver microsomes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., tert-butyl, pyridinyl) and modify the sulfonamide’s pyrrolidine ring to piperidine or morpholine. Use parallel synthesis with varying reagents (e.g., Scheme 7a conditions) .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values; for example, a thiazole-containing analog (IC₅₀ = 12 nM vs. 45 nM for the parent compound) highlights the role of heterocyclic substituents .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding may reduce in vivo efficacy despite high in vitro potency). Use equilibrium dialysis to assess free fraction .

- Metabolite Identification : Conduct LC-MS/MS on plasma samples from rodent studies to detect inactive metabolites. For example, oxidative cleavage of the cyclopropyl group could explain reduced activity .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., BACE1 or EGFR). Focus on sulfonamide-pyrrolidine interactions with catalytic lysine residues (binding energy < −8 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How can structural modifications improve selectivity against off-target receptors?

- Methodological Answer :

- Fragment-Based Design : Introduce steric hindrance (e.g., methyl groups at the benzamide’s 4-position) to block off-target binding. Validate via X-ray crystallography of ligand-receptor co-structures .

- Selectivity Screening : Use panels of 50+ kinases or GPCRs. A 10-fold selectivity ratio (target IC₅₀ = 50 nM vs. off-target IC₅₀ > 500 nM) indicates success .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.